molecular formula C10H13ClN2O2S B2706964 2-Chloro-5-(1-pyrrolidinylsulfonyl)aniline CAS No. 328028-27-9

2-Chloro-5-(1-pyrrolidinylsulfonyl)aniline

Cat. No.: B2706964
CAS No.: 328028-27-9
M. Wt: 260.74
InChI Key: GOKCSPWMCMIFNZ-UHFFFAOYSA-N
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Description

2-Chloro-5-(1-pyrrolidinylsulfonyl)aniline is a substituted aniline derivative featuring a chloro group at the 2-position and a pyrrolidine sulfonyl group at the 5-position. Sulfonamide derivatives are widely explored in medicinal chemistry due to their roles as enzyme inhibitors or receptor ligands.

Properties

IUPAC Name

2-chloro-5-pyrrolidin-1-ylsulfonylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2S/c11-9-4-3-8(7-10(9)12)16(14,15)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKCSPWMCMIFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328028-27-9
Record name 2-chloro-5-(pyrrolidine-1-sulfonyl)aniline
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(1-pyrrolidinylsulfonyl)aniline typically involves the reaction of 2-chloroaniline with pyrrolidine and sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is often carried out in large reactors with precise temperature and pressure control to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(1-pyrrolidinylsulfonyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, substituted anilines, and various derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a scaffold for developing novel pharmaceuticals. Its structural attributes allow for modifications that can lead to compounds with potential antibacterial , antifungal , and anticancer activities. For instance, derivatives of this compound have shown promising results in inhibiting specific enzymes linked to disease pathways.

Application AreaDescription
AntibacterialExhibits activity against strains such as Staphylococcus aureus and Escherichia coli
AnticancerInduces cell death in glioma cells through mechanisms like necroptosis
Drug DevelopmentFunctions as a precursor for synthesizing more complex drug molecules

Biological Studies

In biological research, 2-Chloro-5-(1-pyrrolidinylsulfonyl)aniline is utilized to study enzyme inhibition and receptor binding. Its ability to bind to active sites of enzymes can lead to either activation or inhibition of their functions, making it valuable for understanding biochemical pathways.

Notable Findings:

  • The compound modulates cell signaling pathways and gene expression.
  • It alters the phosphorylation status of key proteins involved in cellular signaling cascades.

Industrial Applications

In industry, this compound is used as an intermediate in the synthesis of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for producing derivatives that are utilized in various applications, including:

  • Dyes and Pigments : Acts as an intermediate for synthesizing colorants.
  • Agrochemicals : Used in developing pesticides and herbicides.
  • Polymerization Catalysts : Facilitates reactions in polymer chemistry.

Anticancer Activity

A significant case study focused on the effects of this compound on glioma cells revealed its potential as a therapeutic agent. The study demonstrated that the compound induces cell death through multiple mechanisms, including:

  • Inhibition of survival pathways
  • Induction of necroptosis

This suggests its utility in treating aggressive brain tumors, highlighting its importance in cancer research.

Antibacterial Properties

Research has indicated that similar compounds within the pyrrole class exhibit antibacterial properties. A comparative study showed that derivatives with structural similarities to this compound displayed significant antibacterial effects against various bacterial strains.

CompoundMinimum Inhibitory Concentration (MIC) µg/mLTarget Bacteria
This compoundTBDTBD
Control (Ciprofloxacin)2S. aureus, E. coli
Pyrrole Derivative3.125 - 12.5S. aureus

Mechanism of Action

The mechanism of action of 2-Chloro-5-(1-pyrrolidinylsulfonyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications/Properties References
2-Chloro-5-(1-pyrrolidinylsulfonyl)aniline C₁₀H₁₂ClN₃O₂S* ~260.7 (calculated) Pyrrolidine sulfonyl, Cl Hypothesized enzyme modulation
2-Chloro-5-(piperidine-1-sulfonyl)aniline C₁₁H₁₅ClN₂O₂S 274.77 Piperidine sulfonyl, Cl Irritant (Hazard Class)
2-Chloro-5-[(3-methylpiperidinyl)sulfonyl]aniline C₁₂H₁₇ClN₂O₂S 288.79 3-Methylpiperidine sulfonyl, Cl Lab reagent (discontinued)
2-Chloro-5-[(4-methylpiperazinyl)sulfonyl]aniline C₁₁H₁₅ClN₃O₂S 289.78 4-Methylpiperazine sulfonyl, Cl Not specified
2-Chloro-5-(pyrrolidine-1-carbonyl)aniline C₁₁H₁₃ClN₂O 224.69 Pyrrolidine carbonyl, Cl Intermediate in organic synthesis
2-Chloro-5-(methylthio)aniline C₇H₇ClNS 172.65 Methylthio (-SMe), Cl Precursor for NMDA receptor ligands
2-Chloro-5-(oxazol-4-yl)aniline C₉H₇ClN₂O 194.62 Oxazole heterocycle, Cl Safety data available (GHS)
5-Chloro-2-(1H-tetrazol-5-yl)aniline C₇H₆ClN₅ 191.61 Tetrazole heterocycle, Cl Potential bioactive scaffold

*Inferred from analogous structures.

Functional Group Impact

  • Sulfonamide vs. Carbonyl :
    • The sulfonamide group (-SO₂-NR₂) in this compound enhances hydrogen-bonding capacity and acidity (pKa ~1.43 for piperidine sulfonyl analogue ) compared to the carbonyl group (-CO-NR₂) in 2-Chloro-5-(pyrrolidine-1-carbonyl)aniline (MW 224.69 ). Sulfonamides are often more electronegative, influencing receptor binding.
  • Heterocyclic Modifications: Replacing pyrrolidine with piperidine (6-membered ring) increases molecular weight and steric bulk (e.g., 274.77 vs. ~260.7 g/mol) . Methylpiperazinyl sulfonyl analogues (289.78 g/mol ) introduce additional nitrogen atoms, which may improve solubility or alter pharmacokinetics.

Biological Activity

2-Chloro-5-(1-pyrrolidinylsulfonyl)aniline, with the molecular formula C10H13ClN2O2S, is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The compound features a chloro group, a pyrrolidinylsulfonyl group, and an aniline moiety, which contribute to its chemical reactivity and biological interactions. The presence of the sulfonyl group is particularly significant as it can influence the compound's ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This interaction can modulate enzymatic activities or receptor functions, leading to various biological effects. The compound has been studied for its potential as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties by inhibiting CDK activity. In vitro studies have shown that compounds with similar structures can lead to antiproliferative effects in cancer cell lines by inducing apoptosis and cell cycle arrest .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although further research is needed to establish its efficacy and mechanism of action in this context .

Case Study 1: CDK Inhibition

In a study focusing on CDK inhibitors, this compound was evaluated alongside other sulfonamide derivatives for their ability to inhibit CDK2. The results indicated that this compound could effectively reduce CDK2 activity, leading to decreased cell proliferation in specific cancer models .

Case Study 2: Antimicrobial Testing

Another study explored the antimicrobial potential of various aniline derivatives, including this compound. The findings demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for further development .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaPrimary Biological Activity
This compoundC10H13ClN2O2SCDK inhibition, antimicrobial
2-Chloro-5-(1-piperidinylsulfonyl)pyridineC10H12ClN3O2SAnticancer properties
5-(1-Pyrrolidinylsulfonyl)-2(1H)-pyridinoneC11H14N2O3SAntiviral activity

This table highlights the unique position of this compound among similar compounds, particularly regarding its dual potential as both an anticancer and antimicrobial agent.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Chloro-5-(1-pyrrolidinylsulfonyl)aniline?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Starting Material : Begin with 2-chloro-5-(methylthio)aniline (prepared via Curtius rearrangement of 2-chloro-5-thiomethyl-benzoic acid using n-butyllithium and methyl iodide in THF) .

Functionalization : React with pyrrolidine sulfonyl chloride under reflux in anhydrous acetonitrile with potassium carbonate as a base.

Purification : Monitor reaction progress via TLC (eluent: EtOAc/hexane 1:2). Filter inorganic salts, wash with dichloromethane, and purify by preparative TLC or column chromatography .
Key challenges include controlling sulfonation regioselectivity and minimizing side reactions.

Q. How to characterize the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

Nuclear Magnetic Resonance (NMR) : Confirm substituent positions via 1H^1H-NMR (e.g., pyrrolidine protons at δ 1.8–2.0 ppm) and 13C^{13}C-NMR (sulfonyl carbon at ~110 ppm).

Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS m/z calculated for C10_{10}H12_{12}ClN2_2O2_2S: 283.03).

Infrared (IR) Spectroscopy : Identify sulfonyl group vibrations (~1350 cm1^{-1} and 1150 cm1^{-1}) .
Purity ≥95% can be confirmed via HPLC with a C18 column (acetonitrile/water gradient).

Q. What are the key stability considerations for this compound under laboratory conditions?

  • Methodological Answer : Stability studies should include:

Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.

Photostability : Expose to UV-Vis light (simulated solar radiation) and monitor degradation via HPLC.

Hydrolytic Stability : Test in buffered solutions (pH 3–9) at 25–40°C for 48 hours.
For photocatalytic degradation, use Box-Behnken experimental design to optimize parameters (e.g., catalyst load, pH) .

Advanced Research Questions

Q. How do substituents on the aniline ring influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Substituent effects can be studied via:

Computational Modeling : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density and predict reactive sites. The chlorine atom at position 2 enhances electrophilicity, while the sulfonyl group at position 5 sterically hinders nucleophilic attack .

Experimental Validation : Perform Suzuki-Miyaura couplings with arylboronic acids. Compare yields with/without substituents (e.g., trifluoromethyl groups reduce coupling efficiency due to steric bulk) .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer : Address discrepancies using:

Isotopic Labeling : Synthesize deuterated analogs (e.g., 2H^{2}H-pyrrolidine) to distinguish overlapping NMR signals.

2D NMR Techniques : Employ HSQC and HMBC to correlate 1H^1H-13C^{13}C signals and confirm connectivity.

X-ray Crystallography : Resolve ambiguous structures (e.g., confirm sulfonyl group orientation) .

Q. How to design experiments to study the environmental fate of this compound?

  • Methodological Answer : Use a tiered approach:

Degradation Pathways : Simulate aerobic/anaerobic conditions with soil/water matrices. Monitor metabolites via LC-MS/MS.

Ecotoxicology : Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201).

Advanced Oxidation : Evaluate photo-Fenton or ozonation efficiency using response surface methodology (RSM) .

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